molecular formula C5H7N7 B105604 2,6,8-Triaminopurine CAS No. 18802-62-5

2,6,8-Triaminopurine

Cat. No. B105604
CAS RN: 18802-62-5
M. Wt: 165.16 g/mol
InChI Key: FNUSUXSXQXLDBC-UHFFFAOYSA-N
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Description

2,6,8-Triaminopurine is a chemical compound with the CAS Registry Number 18802-62-5 . It is also known as 1H-Purine-2,6,8-triamine .


Molecular Structure Analysis

Amino derivatives of purine, such as 2,6,8-Triaminopurine, have been studied computationally for their substituent and solvent effects . The electron-donating properties of NH2, its geometry, π-electron delocalization in purine rings, and tautomeric stability were considered .

Future Directions

Future research could focus on the design of 2,6,8-Triaminopurine derivatives as potential therapeutic agents. For instance, a study on 2-Aminopurine derivatives discusses their potential as CDK2 inhibitors for Triple-Negative Breast Cancer .

properties

IUPAC Name

7H-purine-2,6,8-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H7,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUSUXSXQXLDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172145
Record name 2,6,8-Triaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Triaminopurine

CAS RN

18802-62-5
Record name 2,6,8-Triaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,8-Triaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
R Jeremy, H Davies, SP Diamond - … et Biophysica Acta (BBA)-Nucleic Acids …, 1979 - Elsevier
Equilibrium dialysis measurements have shown that poly(uridylic acid) binds 2,6,8-triaminopurine in a strongly cooperative manner to form a stable 2 : 1 complex at pH 7.8, 0.15 M Na + …
Number of citations: 1 www.sciencedirect.com
PC Ratsep, RK Robins, MM Vaghefi - Nucleosides & nucleotides, 1990 - Taylor & Francis
Diazotization of 8-aminoguanosine gave 8-diazoguanosine (2) which is stable in neutral and basic media, but decomposes to D-ribose and 8-diazoguanine in acidic conditions. 2-…
Number of citations: 5 www.tandfonline.com
JS Kwiatkowski, J Wasilewski - Molecular Physics, 1967 - Taylor & Francis
The Pariser-Parr-Pople type calculations are carried out for some aminosubstituted purines (6-amino, 2,6-diamino and 2,6,8-triaminopurine) and their parent molecule purine. The …
Number of citations: 11 www.tandfonline.com
EC Taylor, JE Loeffler, B Mencke - The Journal of Organic …, 1963 - ACS Publications
Attention was then turned to the reaction of analogously substituted acrylonitrile derivatives with ami-dines in the hope of realizing a useful synthesis of 2, 8-disubstituted adenines. The …
Number of citations: 0 pubs.acs.org
DGR Blair, SJ Peesker, DC Cross - Canadian Journal of …, 1970 - cdnsciencepub.com
The toxicity of adenine, hypoxanthine, and several purine-analogs to 2,6-diaminopurine (DAP)-resistant (DAP-r) and -sensitive (DAP-s) murine L cells has been tested in tissue culture. …
Number of citations: 8 cdnsciencepub.com
A Albert, DJ Brown - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
Syntheses of several new monosubstituted purines are described. In general, purines were found to be more stable than the corresponding pteridines: the electronic distribution …
Number of citations: 183 pubs.rsc.org
V Murray - … Research/Fundamental and Molecular Mechanisms of …, 1987 - Elsevier
The tryptophan synthetase gene A series of mutants in E. coli has been used to examine the mutational specificity of over 80 purine base analogues. (1) 4 purine analogues have been …
Number of citations: 20 www.sciencedirect.com
RR Lilienthal - 1963 - ir.library.oregonstate.edu
This investigation is concerned with the synthesis of a series of N-(6-purinyl) amino acid ethyl esters and N-6-(2, i|.-dichloropyrimidinyl) amino acid ethyl esters. The aminolysis …
Number of citations: 0 ir.library.oregonstate.edu
I FISCHER-HJALMARS, J NAG-CHAUDHURI - 1968 - actachemscand.org
A semi-empirical self-consistent field method of the Pariser~ Parr-Pople type has been applied to purine and aminopurincs. Both electronic transitions and ground state properties have …
Number of citations: 4 actachemscand.org
JS Kwiatkowski - Theoretica chimica acta, 1968 - Springer
The Pariser-Parr-Pople method has been used to calculate the π-electronic structures and spectra of 6-fluoro, 6-hydroxy, 6-methoxy, 6-amino, 6-methylamino, 6-dimethylaminopurine …
Number of citations: 1 link.springer.com

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